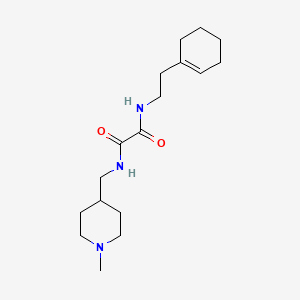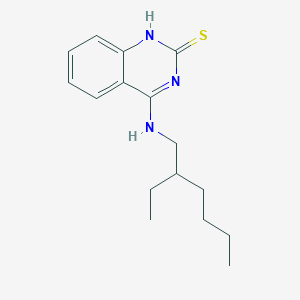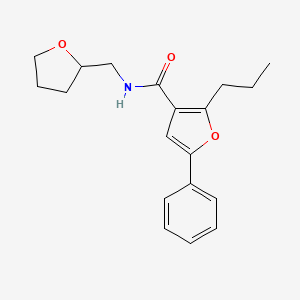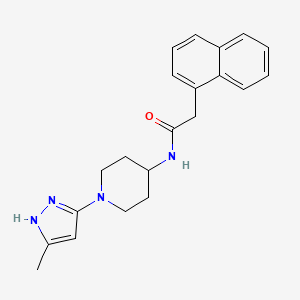
N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide, also known as MTA, is a synthetic compound that has gained significant attention in the scientific research community. It is a potent inhibitor of the enzyme methylthioadenosine phosphorylase (MTAP), which has been linked to various diseases, including cancer.
Applications De Recherche Scientifique
Synthesis and Impurities in Drug Development
Research has been conducted on the synthesis of omeprazole, a compound with a related structure, focusing on novel methods and the study of pharmaceutical impurities of proton pump inhibitors. This study aims to provide insight into the development of proton pump inhibitors and emphasizes the synthesis of various pharmaceutical impurities, which can be utilized for further studies in various aspects, including as standard impurities in marketed formulations (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
DNA Binding and Imaging Agents
Investigations into Hoechst 33258 and its analogues, which share a similar benzimidazole component, have explored their use as fluorescent DNA stains and in cellular imaging due to their strong binding to the minor groove of double-stranded DNA. These studies have implications for the use of related compounds in molecular biology and medicine, including as potential radioprotectors and topoisomerase inhibitors (Issar & Kakkar, 2013).
Advanced Drug Delivery Systems
Research on nanoformulations for the cardiovascular system includes the development of delivery systems for small organic compounds and nanoparticles. This review evaluates options for therapeutic delivery to the cardiovascular system, indicating the potential for compounds with similar structures to play a role in treating a variety of diseases, including atherosclerosis and ischemic-reperfusion injury (Geldenhuys, Khayat, Yun, & Nayeem, 2017).
Medicinal Chemistry and Heterocyclic Compounds
Benzothiazole derivatives, similar in structure to the queried compound, show a variety of pharmacological activities with less toxic effects. These activities include antiviral, antimicrobial, antiallergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmintic, and anticancer properties. This highlights the benzothiazole scaffold as an important moiety in medicinal chemistry, underscoring the potential for related compounds in various therapeutic applications (Bhat & Belagali, 2020).
Optoelectronic Materials
Research into quinazolines and pyrimidines, which are core components of the queried compound, reports their use in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. This underscores the potential of related compounds in the creation of novel optoelectronic materials, highlighting the diverse applications beyond pharmaceuticals (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Propriétés
IUPAC Name |
N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-4-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S2/c1-12-10-14(6-9-17(12)25-2)16-11-26-19(20-16)21-18(22)13-4-7-15(8-5-13)27(3,23)24/h4-11H,1-3H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDOFVACWIQIDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-[2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-1,3-thiazol-4-yl]benzoate](/img/structure/B2808784.png)
![2-(9-bromo-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2808786.png)
![2-Chloro-1-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B2808787.png)
![2-(Difluoromethyl)-1H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2808789.png)
![3-(((3-(Trifluoromethyl)phenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2808790.png)

![2-[(5-benzyl-4-methyl-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2808792.png)
![3'-(3,4-Dimethoxyphenyl)-1-(2-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione](/img/structure/B2808793.png)
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2808798.png)

![3-methyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2808802.png)

